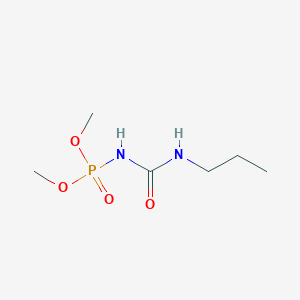
Dimethyl N-(propylcarbamoyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl N-(propylcarbamoyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl N-(propylcarbamoyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to ensure consistent product quality .
化学反应分析
Types of Reactions
Dimethyl N-(propylcarbamoyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the propylcarbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
科学研究应用
Dimethyl N-(propylcarbamoyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds
作用机制
The mechanism of action of dimethyl N-(propylcarbamoyl)phosphoramidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Dimethyl N-(methylcarbamoyl)phosphoramidate
- Dimethyl N-(ethylcarbamoyl)phosphoramidate
- Dimethyl N-(butylcarbamoyl)phosphoramidate
Uniqueness
Dimethyl N-(propylcarbamoyl)phosphoramidate is unique due to its specific propylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
属性
CAS 编号 |
114284-34-3 |
|---|---|
分子式 |
C6H15N2O4P |
分子量 |
210.17 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-3-propylurea |
InChI |
InChI=1S/C6H15N2O4P/c1-4-5-7-6(9)8-13(10,11-2)12-3/h4-5H2,1-3H3,(H2,7,8,9,10) |
InChI 键 |
IVYBIFKYRFIIML-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


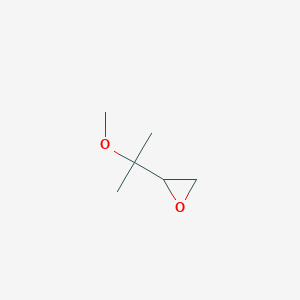

![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
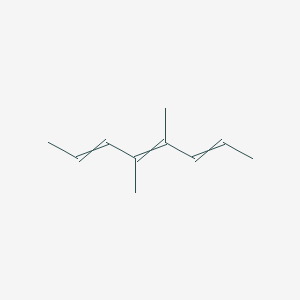
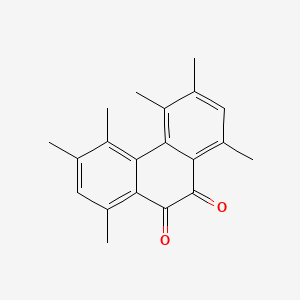
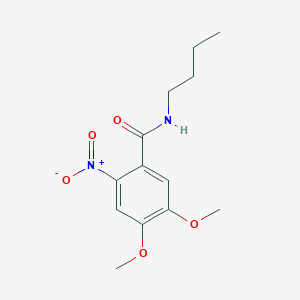

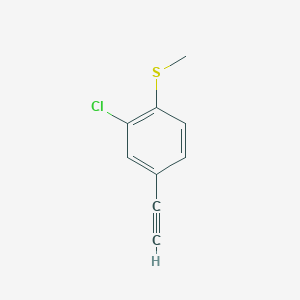
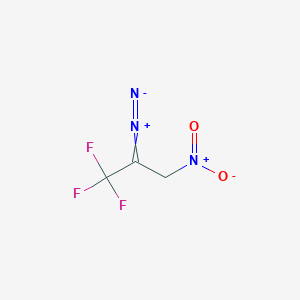
![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
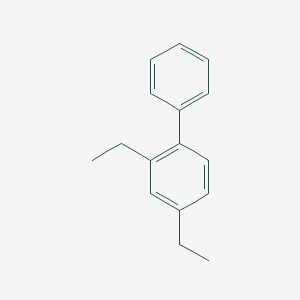
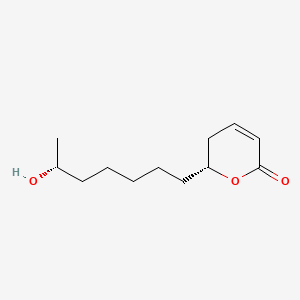
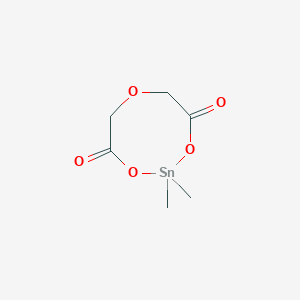
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
